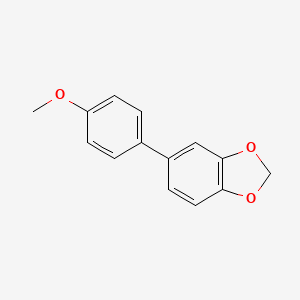![molecular formula C10H14O2 B14375786 6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 90582-88-0](/img/structure/B14375786.png)
6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one, also known as piperitone oxide, is a bicyclic monoterpene oxide. It is a naturally occurring compound found in various essential oils and is known for its distinctive minty aroma. The compound has a molecular formula of C10H16O2 and a molecular weight of 168.2328 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one can be achieved through the epoxidation of piperitone. This reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide ring on the double bond of piperitone .
Industrial Production Methods
Industrial production of this compound often involves the extraction of piperitone from essential oils followed by its chemical transformation into the desired epoxide. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into a diol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols and amines.
Scientific Research Applications
6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its minty aroma.
Mechanism of Action
The mechanism of action of 6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes and inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- cis-Piperitone epoxide
- trans-Piperitone oxide
- Limonene oxide
Uniqueness
6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific structural configuration and the presence of both a methyl and a prop-1-en-2-yl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
90582-88-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h7,9H,1,4-5H2,2-3H3 |
InChI Key |
PGNRDRLKFUESIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C(C1=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
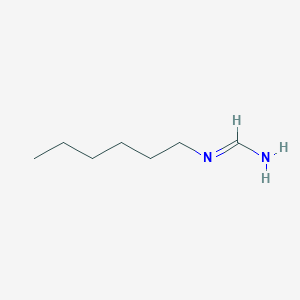
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
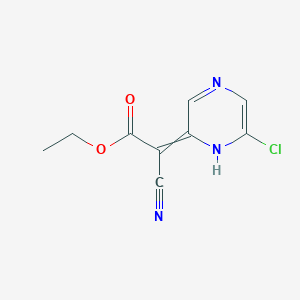
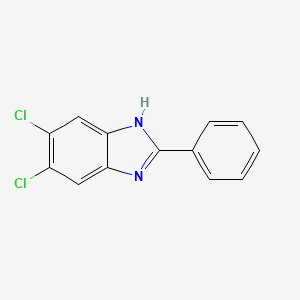
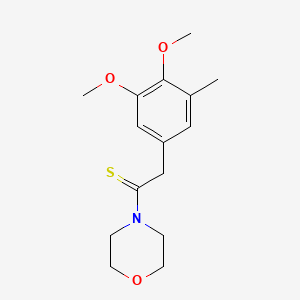
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
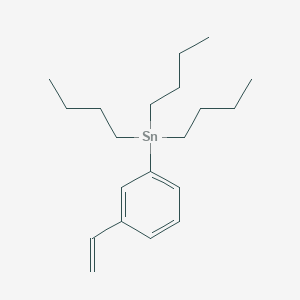
![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
